molecular formula C21H16N2O4S2 B10809302 2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B10809302
M. Wt: 424.5 g/mol
InChI Key: YNAKTFRNKWSYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid features a thiazolidinone core substituted with a sulfanylidene (C=S) group at position 2, a 4-oxoindol-3-ylidene moiety at position 5, and a 4-methylbenzyl group at the indole nitrogen. This structure suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors via its planar indole-thiazolidinone system and sulfhydryl interactions .

Properties

IUPAC Name

2-[5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-12-6-8-13(9-7-12)10-22-15-5-3-2-4-14(15)17(19(22)26)18-20(27)23(11-16(24)25)21(28)29-18/h2-9H,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKTFRNKWSYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid (CAS No: 617694-93-6) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. It includes an indole derivative core linked to a thiazolidine ring, which is known for its diverse biological properties. The following table summarizes some key chemical properties:

Property Value
Molecular FormulaC23H20N2O4S2
Molecular Weight444.55 g/mol
IUPAC NameThis compound
CAS Number617694-93-6

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a study evaluated various thiazolidine derivatives against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited activity superior to conventional antibiotics like ampicillin and streptomycin.

Table 1: Antimicrobial Activity Results

Compound MIC (mg/mL) MBC (mg/mL) Active Against
Compound 80.0040.008Enterobacter cloacae
Compound 110.0150.030Staphylococcus aureus
Compound 120.0110.020Escherichia coli

The most effective compound was identified as Compound 8 with an MIC of 0.004mg mL0.004\,\text{mg mL} against Enterobacter cloacae and an MBC of 0.008mg mL0.008\,\text{mg mL} .

The proposed mechanism of action for the antimicrobial activity involves the inhibition of essential bacterial enzymes and pathways. Molecular docking studies suggest that the compound interacts with specific targets such as MurB enzyme in E. coli, which is crucial for bacterial cell wall synthesis . Additionally, antifungal activity has been linked to the inhibition of lanosterol demethylase in fungal pathogens .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Variations in substituents on the thiazolidine ring or the indole moiety can significantly influence potency:

  • Indole Core : The presence of the indole structure is vital for biological activity.
  • Thiazolidine Ring Modifications : Substituents on the thiazolidine ring can enhance or diminish antimicrobial efficacy.
  • Functional Group Variations : Alterations in functional groups (e.g., methyl or chloro substitutions) have been shown to affect binding affinity and biological activity.

Case Studies

A notable case study involved testing a series of synthesized derivatives against a panel of bacterial strains. The findings indicated that modifications in the indole structure led to varying degrees of effectiveness against specific pathogens, emphasizing the importance of chemical structure in designing potent antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the thiazolidinone ring, impacting physicochemical properties and bioactivity:

Compound Name / Identifier Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Methylbenzyl-indolylidene, sulfanylidene, acetic acid C₂₃H₁₇N₂O₄S₂ 473.52 Unique indole-thiazolidinone hybrid; potential kinase inhibition
[] Pyrazolylmethylidene, sulfanylidene, ethoxyphenyl C₂₄H₂₁N₃O₄S₂ 479.6 Rhodanine derivative; high XLogP3 (4.9) suggests lipophilicity
[] Phenylethoxy-phenylmethylidene, sulfanylidene C₂₀H₁₅NO₄S₂ 397.47 73% yield; anti-inflammatory/antimicrobial potential
[] Triazolylimino, phenyl C₁₃H₁₁N₅O₃S 317.32 Compact structure; hydrogen bond acceptor count = 7
[] 2-Methylcinnamylidene, sulfanylidene C₁₆H₁₅NO₃S₂ 333.43 Marketed as Kinedak; antidiabetic activity

Physicochemical and Spectroscopic Data

  • Rhodanine derivatives (e.g., []) exhibit moderate melting points (~170–175°C) due to reduced crystallinity from non-planar substituents .
  • Synthesis Yields :
    • The target compound’s synthesis likely involves multi-step cyclization (similar to []), whereas simpler analogs (e.g., []) achieve higher yields (73%) via direct condensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.